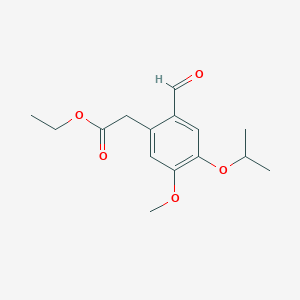
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene
Overview
Description
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene is a complex organic compound with the molecular formula C7HCl2F5O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. The presence of these halogens significantly influences the chemical properties and reactivity of the compound.
Preparation Methods
The synthesis of 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the halogenation of a benzene derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The difluoromethoxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary but often include derivatives with modified functional groups .
Scientific Research Applications
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of multiple halogens can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic functions or disruption of cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, such as 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene, 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene stands out due to its unique substitution pattern on the benzene ring. This uniqueness can lead to different reactivity and applications. Other similar compounds include:
- 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene
- 1,3-Dichloro-2,4,5,6-tetrafluorobenzene
- 1,3-Dichloro-2,5-difluoromethoxy-4,6-difluorobenzene .
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-4,5,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-3(10)5(12)4(11)2(9)6(1)15-7(13)14/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYAGNCUBRGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















